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Compound of Interest

Compound Name: Chlorodifluoroacetic acid

Cat. No.: B042455

An In-depth Technical Guide on the Chemical Structure and Bonding of Chlorodifluoroacetic
Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical structure and bonding of
chlorodifluoroacetic acid (CDFA), a halogenated carboxylic acid. The information compiled
herein is intended to serve as a core technical resource, presenting available data on its
molecular architecture and the experimental methodologies used for its characterization.

Molecular Identity and Physicochemical Properties

Chlorodifluoroacetic acid, with the chemical formula C2HCIF202, is a derivative of acetic acid
where the alpha-carbon is substituted with one chlorine and two fluorine atoms.[1][2] This high
degree of halogenation significantly influences its chemical properties, such as acidity and
reactivity. It is classified as an alpha-halocarboxylic acid.[3] The compound is typically a liquid
or low-melting solid at room temperature.[4][5]

Data Presentation: Physicochemical Properties

The fundamental physicochemical properties of chlorodifluoroacetic acid are summarized in
the table below for quick reference.
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Property Value Source(s)
IUPAC Name 2-chloro-2,2-difluoroacetic acid  [1]

CAS Number 76-04-0 [2][4]
Molecular Formula C2HCIF202 [1][5]
Molecular Weight 130.48 g/mol [4115]
SMILES O=C(O)C(F)(F)Cl [1][4]
Melting Point 20-23 °C [415]
Boiling Point 122 °C [4115]
Density 1.54 g/mL at 25 °C [41[5]

pKa 0.46 (at 25 °C) [5]

Chemical Structure and Bonding

The molecular structure of chlorodifluoroacetic acid consists of a central tetrahedral carbon
(C2) bonded to a chlorine atom, two fluorine atoms, and a carboxylic acid group. The
connectivity is confirmed by its IUPAC name and various chemical identifiers.[1]

Figure 1: 2D molecular structure of Chlorodifluoroacetic Acid.

Quantitative Bonding Data

Precise, experimentally determined bond lengths and angles from a single-crystal X-ray
diffraction study of chlorodifluoroacetic acid are not available in the public domain. However,
a reliable estimation can be made using average bond lengths derived from a vast number of
experimentally determined structures.

Data Presentation: Representative Bond Lengths and Angles

The following table summarizes these expected values. The geometry around the C2 carbon is
expected to be a distorted tetrahedron, while the carboxylic acid group is planar.
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Bond Representative Angle Representative
Length (A) Angle (°)

C-C 1.54 0=C-O ~120

C=0 1.20 O=C-C ~120

C-O 1.34 O-C-C ~120

O-H 0.96 F-C-F ~109.5

C-F 1.35 F-C-Cl ~109.5

C-ClI 1.77 F-C-C ~109.5

Cl-C-C ~109.5

Note: These values are standard, averaged bond lengths and angles and are not from a direct
experimental measurement of chlorodifluoroacetic acid.

Spectroscopic Characterization

The structure of chlorodifluoroacetic acid can be confirmed using various spectroscopic
techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Expected Spectroscopic Features
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] Expected .
Technique Feature . . Interpretation
Region/Shift
Carboxylic acid
2500-3300 cm™? hydroxyl group,
IR Spectroscopy O-H stretch
(broad) hydrogen-bonded.[6]
[7]
1710-1760 cm™1 Carboxylic acid
C=0 stretch
(strong) carbonyl group.[6][7]
1210-1320 cm™1 Carboxylic acid C-O
C-O stretch ]
(strong) single bond.[6]
1000-1400 cm~1 Carbon-fluorine
C-F stretch
(strong) bonds.[8]
Carbon-chlorine bond.
C-Cl stretch 600-840 cm™~1 (strong) ]
10-13 ppm (singlet, Acidic proton of the
1H NMR -COOH ppm (sing p. _
broad) carboxylic acid.[7][10]
Carbonyl carbon of
13C NMR -COOH 165-185 ppm _ _
the carboxylic acid.[7]
Highly deshielded
115-135 ppm alpha-carbon due to
-CF2Cl .
(approx.) electronegative
halogens.

Experimental Protocols

The structural elucidation of a small molecule like chlorodifluoroacetic acid follows a
standardized workflow involving synthesis, purification, and characterization by spectroscopic
and crystallographic methods.
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Figure 2: Workflow for the structural elucidation of a small molecule.

Protocol for Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive structural data, including precise bond
lengths and angles, by determining the arrangement of atoms within a crystal.[11]
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o Crystallization:

[e]

Dissolve a high-purity sample of chlorodifluoroacetic acid in a suitable solvent (e.g., a
non-polar organic solvent like hexane, in which it is sparingly soluble).

Employ a slow evaporation technique. Loosely cover the container and leave itin a
vibration-free environment for several days to weeks, allowing the solvent to evaporate
slowly.

Alternatively, vapor diffusion or slow cooling methods can be used. The goal is to achieve
a limited state of supersaturation to promote the growth of a single, well-ordered crystal
larger than 0.1 mm in all dimensions.[11][12]

o Crystal Mounting and Data Collection:

[e]

Select a suitable single crystal with no visible cracks or imperfections under a microscope.
Mount the crystal on a goniometer head.
Place the mounted crystal in a single-crystal X-ray diffractometer.

Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal
vibrations and potential radiation damage.

Expose the crystal to a monochromatic X-ray beam.

Rotate the crystal in the beam and collect the diffraction data (the intensities and positions
of the diffracted X-ray spots) using an area detector like a CCD. A complete dataset
requires collecting tens of thousands of reflections over a full rotation.[11]

e Structure Solution and Refinement:

o

o

Process the raw diffraction data to correct for experimental factors and obtain a list of
reflection intensities.

Solve the "phase problem” using direct methods or other computational techniques to
generate an initial electron density map.
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o Build an initial atomic model into the electron density map.

o Refine the model computationally, adjusting atomic positions and thermal parameters to
achieve the best possible fit between the calculated diffraction pattern from the model and

the experimentally observed data.

o The final refined structure yields precise atomic coordinates, from which bond lengths,
bond angles, and other geometric parameters are calculated.

Protocol for NMR Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule.
e Sample Preparation:

o Dissolve 5-10 mg of chlorodifluoroacetic acid in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, (CD3)2CO) in a standard 5 mm NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the
solvent does not provide a reference signal.

» Data Acquisition:
o Place the NMR tube in the spectrometer.

o Acquire the *H NMR spectrum. The acidic proton of the carboxyl group is expected to
appear as a broad singlet at a downfield chemical shift (10-13 ppm).[7]

o Acquire the proton-decoupled 13C NMR spectrum. Two signals are expected: one for the
carbonyl carbon (165-185 ppm) and one for the alpha-carbon (-CF2Cl).[7]

o Data Analysis:
o Process the spectra (Fourier transform, phase correction, and baseline correction).

o Reference the chemical shifts to the internal standard (TMS at O ppm) or the residual
solvent signal.
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o Correlate the observed chemical shifts with the expected values for the proposed
structure.

Protocol for Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

e Sample Preparation:

o Since the compound is a low-melting solid/liquid, a neat sample can be prepared. Place a
small drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

o Alternatively, dissolve the sample in a suitable solvent (e.g., CCls) that has minimal
interfering absorptions and place it in a solution cell.

o Data Acquisition:

o Place the sample in the IR spectrometer.

o Record the spectrum, typically in the range of 4000 to 400 cm~1.
o Data Analysis:

o lIdentify the characteristic absorption bands. Key peaks to identify for
chlorodifluoroacetic acid include a very broad O-H stretch (2500-3300 cm™1), a strong
C=0 stretch (1710-1760 cm~1), and strong C-F and C-Cl stretches in the fingerprint
region.[6][7]

o Compare the observed peaks with established correlation tables to confirm the presence
of the carboxylic acid and haloalkane functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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